

# Investigating Cocaine-Induced Conditioned Place Preference with GSK1059865: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1059865 |           |
| Cat. No.:            | B560491    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cocaine addiction remains a significant public health concern with limited effective pharmacological treatments. A key behavioral component of addiction is the powerful association formed between environmental cues and the rewarding effects of the drug, a phenomenon that can be modeled in preclinical studies using the conditioned place preference (CPP) paradigm. Recent research has highlighted the role of the orexin system in reward-seeking behaviors. **GSK1059865**, a selective antagonist of the orexin-1 receptor (OX1R), has emerged as a promising tool to investigate the neural circuits underlying cocaine reward and motivation. These application notes provide detailed protocols and data for utilizing **GSK1059865** in cocaine-induced CPP studies.

## Mechanism of Action: Orexin-1 Receptor Antagonism

**GSK1059865** exerts its effects by selectively blocking the orexin-1 receptor (OX1R). Orexin A, an endogenous neuropeptide, preferentially binds to OX1R, a Gq-protein coupled receptor. Activation of OX1R initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels and the activation



of protein kinase C (PKC), influencing neuronal excitability and synaptic plasticity. By antagonizing OX1R, **GSK1059865** can modulate the rewarding and motivational salience of stimuli, including drugs of abuse like cocaine. Studies have shown that **GSK1059865** dosedependently reduces the expression of cocaine-induced conditioned place preference.[1][2]

#### Signaling Pathway of Orexin A at the OX1R



Click to download full resolution via product page

Caption: Orexin A signaling at the OX1R and its inhibition by **GSK1059865**.

#### **Quantitative Data Summary**

The following table summarizes representative data on the effect of **GSK1059865** on the expression of cocaine-induced CPP. Doses are based on those used in behavioral studies investigating this compound.[1]



| Treatment<br>Group      | Dose<br>(mg/kg, i.p.) | N  | Pre-Test Time in Cocaine- Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Cocaine- Paired Chamber (s) (Mean ± SEM) | Preference<br>Score (s)<br>(Mean ±<br>SEM) |
|-------------------------|-----------------------|----|-----------------------------------------------------------|------------------------------------------------------------|--------------------------------------------|
| Vehicle +<br>Saline     | -                     | 12 | 455 ± 25                                                  | 460 ± 28                                                   | 5 ± 10                                     |
| Vehicle +<br>Cocaine    | 20                    | 12 | 450 ± 22                                                  | 680 ± 35                                                   | 230 ± 30                                   |
| GSK1059865<br>+ Cocaine | 10                    | 12 | 460 ± 20                                                  | 550 ± 32                                                   | 90 ± 25                                    |
| GSK1059865<br>+ Cocaine | 30                    | 12 | 452 ± 24                                                  | 470 ± 29                                                   | 18 ± 15                                    |

# **Experimental Protocols Materials and Apparatus**

- Subjects: Male C57BL/6J mice (8-10 weeks old)
- Drugs: Cocaine hydrochloride (dissolved in 0.9% saline), GSK1059865 (suspended in a vehicle of 0.5% Tween 80 in saline)
- Apparatus: A three-chamber conditioned place preference box with distinct visual and tactile
  cues in the two outer chambers, separated by a smaller neutral central chamber. An
  automated activity monitoring system with photobeams is used to record the time spent in
  each chamber.

#### **Experimental Workflow: Cocaine-Induced CPP**





Click to download full resolution via product page

Caption: Experimental workflow for the cocaine conditioned place preference study.



#### **Detailed Methodologies**

- 1. Habituation (2-3 days prior to experiment):
- Handle each mouse for 5 minutes per day to acclimate them to the experimenter.
- On the day before pre-conditioning, place each mouse in the central chamber of the CPP apparatus and allow free exploration for 10 minutes to reduce novelty-induced stress.
- 2. Pre-Conditioning (Day 1):
- Place each mouse in the central chamber of the CPP apparatus with free access to all chambers for 20 minutes.[3]
- Record the time spent in each of the two large outer chambers to establish baseline preference.
- Assign the initially less-preferred chamber as the cocaine-pairing chamber and the morepreferred chamber as the saline-pairing chamber to avoid pre-existing biases. For unbiased designs, the assignment is counterbalanced.
- 3. Conditioning (Days 2-9):
- This phase consists of eight alternating daily sessions.
- On cocaine-conditioning days (Days 2, 4, 6, 8):
  - Administer cocaine hydrochloride (20 mg/kg, intraperitoneally i.p.).
  - Immediately place the mouse in the cocaine-paired chamber for 30 minutes, with access to other chambers blocked.
- On saline-conditioning days (Days 3, 5, 7, 9):
  - Administer an equivalent volume of 0.9% saline (i.p.).
  - Immediately place the mouse in the saline-paired chamber for 30 minutes.



- The order of cocaine and saline conditioning days should be counterbalanced across animals.
- 4. Post-Conditioning Test (Day 10):
- Administer the assigned dose of GSK1059865 (10 or 30 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
- Place the mouse in the central chamber with free access to all chambers for 20 minutes.
- · Record the time spent in each chamber.
- The apparatus should be thoroughly cleaned with 70% ethanol between each animal to eliminate olfactory cues.
- 5. Data Analysis:
- A "preference score" is calculated for each mouse as the time spent in the cocaine-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.
- Alternatively, the score can be calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-test.
- Statistical analysis is typically performed using a one-way or two-way ANOVA followed by post-hoc tests to compare between treatment groups.

#### Conclusion

**GSK1059865** serves as a valuable pharmacological tool for elucidating the role of the orexin-1 receptor in cocaine-induced reward and the establishment of drug-associated memories. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate the therapeutic potential of OX1R antagonism in the context of cocaine addiction. The ability of **GSK1059865** to attenuate cocaine CPP suggests that targeting the orexin system may be a viable strategy for developing novel treatments to prevent relapse and reduce craving in individuals with cocaine use disorder.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Administration of orexin receptor 1 antagonist into the rostral ventromedial medulla increased swim stress-induced antinociception in rat PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine-Induced Reinstatement of a Conditioned Place Preference in Developing Rats: Involvement of the D2 Receptor [mdpi.com]
- 3. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Cocaine-Induced Conditioned Place Preference with GSK1059865: Application Notes and Protocols]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b560491#using-gsk1059865-to-investigate-cocaine-induced-conditioned-place-preference]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com